An In-Depth Technical Guide to 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid (CAS 874801-03-3): Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid (CAS 874801-03-3): Synthesis, Characterization, and Potential Applications
Disclaimer: Publicly available, peer-reviewed research on 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid (CAS 874801-03-3) is limited. This guide provides a comprehensive overview of its known properties and establishes a predictive framework for its synthesis, characterization, and potential biological relevance based on established principles in medicinal chemistry and the known activities of structurally related 1,4-diazepane derivatives. The experimental protocols and mechanistic discussions are presented as illustrative examples for this class of compounds.
Introduction and Compound Overview
3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid is a heterocyclic compound featuring a 1,4-diazepane core. This seven-membered ring with two nitrogen atoms is a "privileged structure" in medicinal chemistry, known for its conformational flexibility that allows it to interact with a wide range of biological targets. The structure is further functionalized with a benzyl group at the N4 position and a propanoic acid tail at the N1 position.
The benzyl group often imparts lipophilicity and can be involved in crucial binding interactions, such as pi-stacking with aromatic residues in a protein's active site. The propanoic acid moiety introduces a carboxylic acid group, which is ionizable at physiological pH. This feature can enhance aqueous solubility and provides a handle for forming salts or interacting with cationic residues in a biological target.
Structurally similar N-benzyl diazepane derivatives have been investigated for various pharmacological activities, including analgesic, anxiolytic, and anticonvulsant properties.[1] The 1,4-diazepine scaffold is a core component of widely used drugs, particularly in the central nervous system (CNS) space.[2][3]
Chemical Identity
| Property | Value | Source |
| CAS Number | 874801-03-3 | [4] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [5] |
| Molecular Weight | 262.35 g/mol | [5] |
| IUPAC Name | 3-(4-benzyl-1,4-diazepan-1-yl)propanoic acid | [6] |
| Synonyms | 3-(4-Benzylhomopiperazin-1-yl)propanoic acid | [5] |
Postulated Synthesis and Purification
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the propanoic acid side chain and the N-benzyl group, leading back to a simpler, commercially available 1,4-diazepane precursor.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is a two-step process starting from commercially available 1,4-diazepane.
Step 1: Synthesis of 1-Benzyl-1,4-diazepane (Reductive Amination)
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Rationale: Reductive amination is a highly efficient method for forming C-N bonds. Using a selective reducing agent like sodium triacetoxyborohydride allows for a one-pot reaction by reducing the intermediate iminium ion in situ without significantly reducing the starting aldehyde.
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Procedure:
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To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add benzaldehyde (1.05 eq).
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Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
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Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-1,4-diazepane.
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Step 2: Synthesis of 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid
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Rationale: The remaining secondary amine on the diazepane ring can undergo a Michael addition with an acrylate ester. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.
-
Procedure:
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Dissolve 1-benzyl-1,4-diazepane (1.0 eq) in ethanol (~0.2 M).
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Add ethyl acrylate (1.1 eq) and stir the mixture at reflux for 6-8 hours. Monitor the reaction by LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
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Stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.
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Concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting materials.
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Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. The product should precipitate.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
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Analytical Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected ¹H NMR signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and complex multiplets for the diazepane ring and propanoic acid chain protons.[7]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.[8] A typical method would use a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid) as the mobile phase.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of the product's mass in a single run.[9]
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Elucidation | Confirms proton environment and connectivity. |
| ¹³C NMR | Structural Elucidation | Confirms carbon backbone. |
| HRMS | Formula Confirmation | Provides exact mass consistent with C₁₅H₂₂N₂O₂. |
| HPLC | Purity Assessment | Purity >95% (typically required for biological assays). |
Potential Biological Activity and Mechanism of Action
The 1,4-diazepane scaffold is a well-known pharmacophore that often targets CNS receptors. Derivatives have shown a range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[3]
Postulated Target: GABA-A Receptor Modulation
Many anxiolytic drugs, such as benzodiazepines, exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[10] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability.
It is plausible that 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid could interact with the GABA-A receptor, potentially enhancing the effect of GABA and leading to anxiolytic or sedative effects.[11]
Caption: Postulated mechanism of action via GABA-A receptor modulation.
Suggested In Vitro Experimental Protocol: Radioligand Binding Assay
To test the hypothesis of GABA-A receptor interaction, a radioligand binding assay can be performed.
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Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on the GABA-A receptor.
-
Materials:
-
Rat cortical membrane preparations (source of GABA-A receptors).
-
[³H]-Flunitrazepam (a radiolabeled ligand that binds to the benzodiazepine site).
-
Test compound: 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid.
-
Non-specific binding control: Diazepam (unlabeled, at high concentration).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and either buffer (for total binding), unlabeled diazepam (for non-specific binding), or the test compound.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the IC₅₀ (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
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Conclusion
3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid is a compound of interest due to its incorporation of the pharmacologically significant 1,4-diazepane scaffold. While specific biological data is not yet in the public domain, its structural features suggest potential as a modulator of CNS targets, such as the GABA-A receptor. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this molecule, enabling further investigation into its pharmacological profile and therapeutic potential.
References
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3-(4-BENZYL-[4][6]DIAZEPAN-1-YL)-PROPIONIC ACID | 874801-03-3 . Molbase. Available at: [Link]
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The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass . ResearchGate. Available at: [Link]
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Detection of 1,4-Benzodiazepine by Using Different Analytical Methods . Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism . Royal Society of Chemistry. Available at: [Link]
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Synthesis and characterization of some 1,4-diazepines derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. Available at: [Link]
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